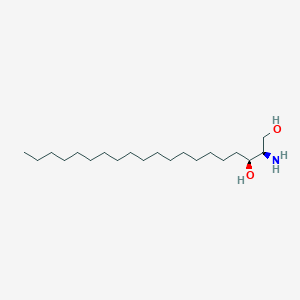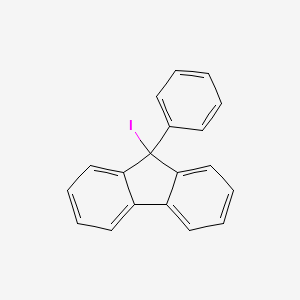
9-Iodo-9-phenyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Iodo-9-phenyl-9H-fluorene is an organic compound with the molecular formula C19H13I It is a derivative of fluorene, where an iodine atom and a phenyl group are attached to the 9th carbon of the fluorene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Iodo-9-phenyl-9H-fluorene typically involves the iodination of 9-phenyl-9H-fluorene. One common method is the reaction of 9-phenyl-9H-fluorene with iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, in an organic solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Iodo-9-phenyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted fluorenes depending on the nucleophile used.
Oxidation Reactions: Fluorenone derivatives.
Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.
Applications De Recherche Scientifique
9-Iodo-9-phenyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its conjugated structure.
Materials Science: Employed in the design of new materials with specific optical and electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.
Mécanisme D'action
The mechanism of action of 9-Iodo-9-phenyl-9H-fluorene depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. In medicinal chemistry, the compound’s interactions with biological targets would depend on the specific functional groups present and their ability to bind to receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenyl-9H-fluorene: Lacks the iodine atom, making it less reactive in substitution reactions.
9-Bromo-9-phenyl-9H-fluorene: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.
9,9-Diphenyl-9H-fluorene: Contains two phenyl groups, leading to different electronic and steric properties.
Uniqueness
9-Iodo-9-phenyl-9H-fluorene is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and coupling reactions
Propriétés
Formule moléculaire |
C19H13I |
|---|---|
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
9-iodo-9-phenylfluorene |
InChI |
InChI=1S/C19H13I/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H |
Clé InChI |
BQCJTUQTLMXSLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


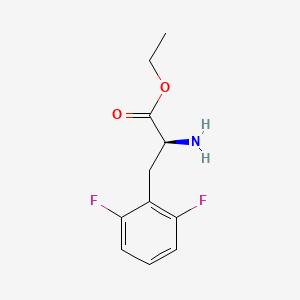
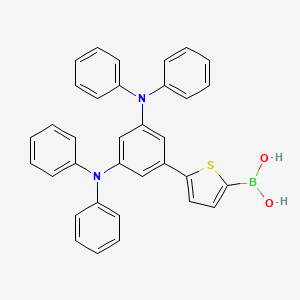


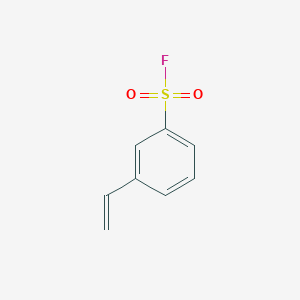
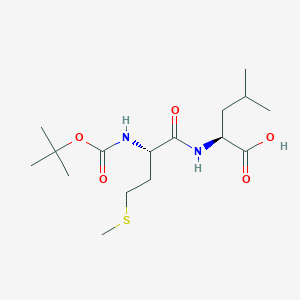
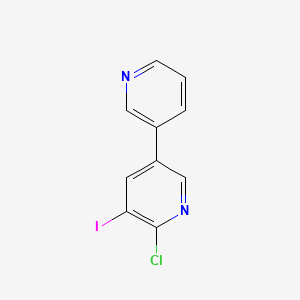
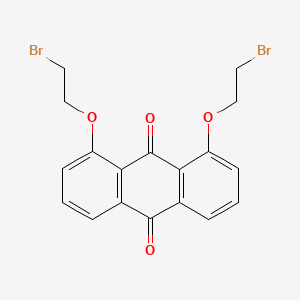

![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
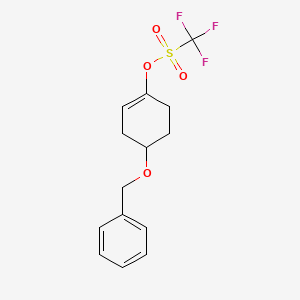

![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
